5-(Trifluoromethyl)thiophen-2-amine;hydrochloride
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Overview
Description
5-(Trifluoromethyl)thiophen-2-amine;hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine, characterized by the presence of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-amine group at the 2-position.
Scientific Research Applications
5-(Trifluoromethyl)thiophen-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 5-(Trifluoromethyl)thiophen-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation of thiophene is achieved using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Amination: The resulting trifluoromethylated thiophene undergoes amination using ethan-1-amine under controlled conditions to yield the desired product.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
5-(Trifluoromethyl)thiophen-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophen-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
5-(Trifluoromethyl)thiophen-2-amine;hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethyl)thiophen-3-amine: This compound has a trifluoromethyl group at the 2-position and an amine group at the 3-position, differing in the position of substitution on the thiophene ring.
5-(Trifluoromethyl)thiophen-2-yl)methanamine: This compound has a methanamine group instead of an ethan-1-amine group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
5-(trifluoromethyl)thiophen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-2-4(9)10-3;/h1-2H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETQHYQEJAGJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2118305-84-1 |
Source
|
Record name | 5-(trifluoromethyl)thiophen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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